Cyclohexyldioxy
Description
Structure
2D Structure
Properties
CAS No. |
2143-59-1 |
|---|---|
Molecular Formula |
C6H11O2 |
Molecular Weight |
115.15 g/mol |
InChI |
InChI=1S/C6H11O2/c7-8-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
PCXXFAKDWJPSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)O[O] |
Origin of Product |
United States |
Advanced Theoretical and Computational Investigations of Cyclohexyldioxy
Quantum Chemical Methodologies Applied to Cyclohexyldioxy Systems
To accurately model the complex electronic environment and potential energy surface of the this compound radical, a variety of quantum chemical methodologies are employed. Each method offers a different balance of computational cost and accuracy, making them suitable for different aspects of the investigation.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reaction pathways of radical species like this compound. DFT methods, which approximate the many-body electronic Schrödinger equation by modeling the electron density, offer a favorable compromise between computational expense and accuracy. Functionals such as B3LYP and M06-2X are commonly used in conjunction with basis sets like 6-31G(d) or larger to optimize geometries, calculate vibrational frequencies, and map out potential energy surfaces for reactions. These calculations are crucial for identifying stable conformers, transition state structures, and the minimum energy paths for isomerization and dissociation reactions.
For a more precise determination of energetic properties, high-level ab initio calculations are often performed. Methods such as Møller-Plesset perturbation theory (MP2), coupled-cluster theory (e.g., CCSD(T)), and multi-reference methods (e.g., CASSCF or CASPT2) provide a more rigorous treatment of electron correlation, which is critical for open-shell systems like radicals. While computationally demanding, these methods are invaluable for benchmarking the results from DFT and for obtaining highly accurate single-point energies for key structures along a reaction coordinate, such as minima and transition states. This allows for the reliable calculation of reaction barriers and heats of reaction.
To explore the conformational landscape and the time-evolution of the this compound radical, molecular dynamics (MD) simulations are utilized. Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum chemical methods (often DFT), allows for the simulation of reactive trajectories without pre-defined reaction coordinates. This can reveal unexpected reaction pathways and provide insights into the dynamic behavior of the molecule. Classical MD simulations, using force fields parameterized from quantum chemical data, can be used to sample the vast conformational space of the flexible cyclohexane (B81311) ring system over longer timescales, helping to identify the most populated conformers at different temperatures.
High-Level Ab Initio Calculations for Energetic Accuracy
Conformational Energetics and Isomerization Reaction Pathways of this compound
The this compound radical can exist in several isomeric forms, and understanding their relative stabilities and the barriers to their interconversion is key to predicting its chemical behavior.
Computational studies have identified various conformers of the this compound radical, primarily differing in the orientation of the peroxy group (axial vs. equatorial) and the conformation of the cyclohexane ring (chair vs. twist-boat). The relative energies of these conformers are often very close, typically within a few kcal/mol, and are influenced by subtle stereoelectronic effects. The chair conformation with an equatorial peroxy group is generally found to be the most stable. The energy barriers for interconversion between these conformers, for instance, through ring-flipping, can also be calculated, providing information on the timescale of these dynamic processes.
Below is an interactive table summarizing the relative energies of different this compound conformers calculated at a high level of theory.
| Conformer | Ring Conformation | Peroxy Group Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 0.85 |
| 3 | Twist-Boat | - | 5.50 |
Note: The relative energies are hypothetical values for illustrative purposes and would be determined by specific computational studies.
Beyond simple conformational changes, the this compound radical can undergo various unimolecular rearrangements, such as hydrogen shifts or ring-opening reactions. Computational chemistry is essential for locating the transition state structures associated with these rearrangements. By calculating the vibrational frequencies of these transition states (which are characterized by a single imaginary frequency), the minimum energy pathway connecting the reactant and product can be confirmed. The energy of the transition state relative to the reactant defines the activation barrier for the reaction, a critical parameter for determining reaction rates. For example, the 1,5-hydrogen shift from a carbon atom to the terminal oxygen atom of the peroxy radical is a common reaction channel for alkyl peroxy radicals, and its transition state can be precisely characterized using these computational methods.
The following table provides a hypothetical summary of calculated activation barriers for potential unimolecular reactions of the this compound radical.
| Reaction | Reactant Conformer | Product | Activation Barrier (kcal/mol) |
| 1,5-H Shift | Chair (Equatorial) | Hydroperoxy-cyclohexyl radical | 15.2 |
| Ring Opening | Chair (Equatorial) | Open-chain aldehyde radical | 21.7 |
Note: The activation barriers are illustrative and would be derived from specific quantum chemical calculations.
Analysis of Stable Isomers and Their Interconversion Barriers
Reaction Energetics and Thermochemical Characterization of this compound Reactions
Computational chemistry provides a powerful lens for examining the thermodynamics of reactions involving the this compound radical. The formation of this radical, typically from the reaction of a cyclohexyl radical with molecular oxygen, and its subsequent reactions are critical in the low-temperature oxidation of cyclohexane. acs.orgnih.gov Theoretical studies have elucidated the multiple pathways available to the this compound radical, including isomerization via hydrogen atom transfer and decomposition to various products. acs.org
Quantum chemical calculations, particularly using methods like the Complete Basis Set (CBS-QB3) level of theory, have been employed to perform a detailed theoretical study of the gas-phase reactions of cyclohexylperoxy radicals. acs.orgnih.gov These computations allow for the determination of thermochemical data through tools like isodesmic reactions, which help to minimize errors by preserving the number and types of bonds. acs.orgnih.gov Such studies are fundamental to building accurate kinetic models for cyclohexane oxidation. nih.govarxiv.org
Computational Determination of Bond Dissociation Enthalpies
Bond Dissociation Enthalpy (BDE) is a fundamental thermochemical property that quantifies the energy required to break a specific bond homolytically. For the this compound system, a key BDE is that of the O-O bond in the related cyclohexyl hydroperoxide (c-C₆H₁₁OOH) molecule, as its fission yields the corresponding cyclohexyloxy radical and a hydroxyl radical.
Recent high-level computational studies have provided precise values for this BDE. A systematic computational investigation using the W1BD method, known for its high accuracy, predicts a D₀ (bond dissociation energy at 0 K) value of 43 kcal/mol for the O-O bond in cyclohexyl hydroperoxide. rsc.org This is in excellent agreement with values derived from multireference calculations (CASPT2/aug-cc-pVTZ), which, after zero-point energy (ZPE) correction, yield a D₀ of approximately 42 kcal/mol. rsc.org These computational values align well with the general understanding that the O-O bond in organic hydroperoxides is typically around 45 kcal/mol. rsc.org
Another critical energetic value is the exothermicity of the formation of the this compound radical itself. Electronic structure calculations at the B3LYP/6-31+G(d) level of theory have shown that the formation of the peroxyl radical from the reaction of a cyclohexyl radical with O₂ is exothermic by 37 kcal/mol. qut.edu.au This value represents the strength of the newly formed C-O bond.
| Bond | Species | Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|---|---|
| O-O | Cyclohexyl hydroperoxide | W1BD | 43.0 | rsc.org |
| O-O | Cyclohexyl hydroperoxide | CASPT2/aug-cc-pVTZ (ZPE-corrected) | ~42.0 | rsc.org |
| C-O | This compound radical (formation) | B3LYP/6-31+G(d) | -37.0 (Enthalpy of Formation) | qut.edu.au |
Prediction of Reaction Enthalpies and Activation Energies for this compound Processes
Beyond static BDEs, computational chemistry is essential for mapping the entire potential energy surfaces of reactions, including the prediction of reaction enthalpies (ΔH) and, crucially, activation energies (Ea) for transition states. mdpi.com For the this compound radical, a primary reaction channel is internal H-atom transfer (isomerization), where a hydrogen atom from the cyclohexane ring migrates to the peroxy group, forming a hydroperoxy alkyl radical (•QOOH). mdpi.com
Theoretical studies have calculated the activation energies for these isomerization pathways, which are highly dependent on the size of the transition state ring structure. For instance, H-migration reactions have distinct energy barriers:
1,5-H transfer (via a 6-membered ring transition state) to a secondary carbon site has a calculated energy barrier in the range of 26.2–28.6 kcal/mol. mdpi.com
1,6-H transfer (via a 7-membered ring transition state) to a secondary carbon site has a higher barrier of 31.0–33.1 kcal/mol. mdpi.com
1,4-H transfer (via a 5-membered ring transition state) has the highest barrier for H-transfer within the ring, ranging from 32.7–35.5 kcal/mol. mdpi.com
The self-reaction of two this compound radicals has also been studied. Experimental observations combined with theoretical interpretation suggest that the principal disproportionation reaction has a very low activation energy, estimated to be less than 1 kcal/mol, indicating the reaction is primarily controlled by steric factors rather than an energetic barrier. aip.org
| Reaction Type | Description | Computational Method | Calculated Ea (kcal/mol) | Reference |
|---|---|---|---|---|
| Isomerization | 1,5-H transfer (6-membered TS) | DLPNO-CCSD(T)/CBS | 26.2 - 28.6 | mdpi.com |
| Isomerization | 1,6-H transfer (7-membered TS) | DLPNO-CCSD(T)/CBS | 31.0 - 33.1 | mdpi.com |
| Isomerization | 1,4-H transfer (5-membered TS) | DLPNO-CCSD(T)/CBS | 32.7 - 35.5 | mdpi.com |
| Self-Reaction | Disproportionation of two radicals | Experimental/Theoretical Interpretation | < 1.0 | aip.org |
| Decomposition | Concerted HO₂ elimination | Recommendation based on calculations | 32.1 | nih.gov |
Theoretical Prediction of Spectroscopic Signatures for this compound Identification
Identifying transient species like the this compound radical experimentally relies heavily on spectroscopy. Theoretical simulations of its spectroscopic signatures are indispensable for assigning and interpreting experimental data.
Vibrational Spectroscopy (e.g., Infrared) Simulations for Structural Elucidation
While a complete simulated infrared spectrum of the this compound radical is not a primary focus in existing literature, vibrational frequency calculations are a standard and essential component of most computational studies on this radical. These calculations are crucial for several reasons:
Confirming Stationary Points: They are used to verify that optimized geometries correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
Zero-Point Energy (ZPE) Correction: Vibrational frequencies are necessary to calculate the ZPE, which must be added to electronic energies to obtain accurate BDEs and reaction enthalpies. rsc.org
Thermodynamic Functions: Frequencies are used to compute thermodynamic quantities like enthalpy and entropy at different temperatures. acs.orgnih.gov
For the closely related cyclohexyl hydroperoxide, theoretical vibrational spectroscopy has been performed in detail. Calculations of the OH-stretch overtone (2νₒₕ) transition were critical in assigning the experimental spectrum, with predicted transitions for the equatorial and axial conformers being exceptionally close to the observed feature at 7012.5 cm⁻¹. researchgate.net The methods used, such as density functional theory (DFT) and high-level ab initio calculations, are directly applicable to simulating the full infrared spectrum of the this compound radical to elucidate its structure. researchgate.netacs.org
Electronic Absorption Spectroscopy Simulations for Excited States
The this compound radical possesses a characteristic electronic transition (òA'' ← X²A') in the near-infrared region, which has been a key to its experimental detection. Computational simulations have been vital in confirming the identity of the absorbing species and assigning the observed spectral features. nih.govacs.org
Cavity ringdown spectroscopy experiments have successfully recorded the Ã-X electronic absorption spectrum of the this compound radical. nih.govacs.org The interpretation of these complex spectra, which includes contributions from multiple conformers, would be nearly impossible without theoretical support. Ab initio and DFT calculations predict the band origins and vibrational structure, allowing for a confident assignment. nih.govacs.org For example, the observed spectrum is interpreted as a superposition of axially and equatorially substituted gauche conformers of the radical. nih.govacs.org
Further studies using flash photolysis-UV absorption have characterized the spectrum, noting its similarity to other alkylperoxy radicals with a maximum absorption cross-section at 250 nm. rsc.org These combined experimental and computational efforts provide a definitive spectroscopic signature for the identification and monitoring of the this compound radical.
| Species | Spectroscopic Feature | Experimental Value | Computational Support | Reference |
|---|---|---|---|---|
| This compound Radical | Electronic Transition (Ã-X) | Observed in Near-IR | Assignment of conformers and vibrational structure | nih.gov, acs.org |
| This compound Radical | UV Absorption Maximum | 250 nm | Comparison with other alkylperoxy radicals | rsc.org |
| Cyclohexyl hydroperoxide | OH Stretch Overtone (2νₒₕ) | 7012.5 cm⁻¹ | Prediction of transition frequencies for conformers | researchgate.net |
Experimental Methodologies for Generation and Spectroscopic Characterization of Cyclohexyldioxy Species
Controlled Generation of Cyclohexyldioxy Radicals in Laboratory Environments
The formation of this compound radicals for experimental study is primarily achieved through two strategic approaches: photolysis of suitable precursors and chemical initiation.
Photolytic methods utilize light to break chemical bonds in precursor molecules, leading to the formation of cyclohexyl radicals which then react with molecular oxygen to produce the desired this compound species.
One established method involves the photolysis of azocyclohexane in an oxygen-rich atmosphere. rsc.org This process decomposes azocyclohexane into two cyclohexyl radicals and a nitrogen molecule. The resulting cyclohexyl radicals (cyclo-C6H11•) readily react with oxygen (O2) to form this compound radicals. rsc.org Studies have shown that this pathway leads to the formation of cyclohexyl hydroperoxide and cyclohexanone (B45756) as the principal products through subsequent radical-radical reactions. rsc.org
Another significant photolytic precursor is cyclohexyl hydroperoxide (CHHP). aip.org Ultraviolet (UV) photodissociation of CHHP at specific wavelengths, such as 282 nm, leads to the cleavage of the weak oxygen-oxygen bond, generating hydroxyl radicals (•OH) and cyclohexyloxy radicals (cyclo-C6H11O•). acs.org Alternatively, photolysis can be used to generate chlorine atoms (Cl•) from a precursor like Cl2, which then abstract a hydrogen atom from CHHP to form the this compound radical. aip.org This method has been successfully used to generate and stabilize •QOOH radicals (hydroperoxy-cyclohexyl radicals) for spectroscopic analysis. aip.org
The photolysis of alkyl iodides, such as cyclohexyl iodide, in the presence of oxygen also serves as a controlled method to generate specific organic peroxy radicals, bypassing the initial hydrogen abstraction step typical in oxidation studies. orcid.org This technique allows for the study of a single generation of oxidation products. orcid.org
Chemical initiation relies on the reaction of a highly reactive species, typically the hydroxyl radical (•OH), with a stable precursor molecule like cyclohexane (B81311). The hydroxyl radical is a powerful oxidizing agent that can abstract a hydrogen atom from cyclohexane (C6H12) to form a cyclohexyl radical (cyclo-C6H11•). mdpi.compnas.orgwikipedia.org This initiation step is fundamental in atmospheric and combustion chemistry. wikipedia.orgacs.org
The reaction sequence is as follows:
Initiation: An oxidant, commonly the hydroxyl radical, abstracts a hydrogen atom from cyclohexane. mdpi.compnas.org
cyclo-C6H12 + •OH → cyclo-C6H11• + H2O
Peroxy Radical Formation: The resulting cyclohexyl radical rapidly reacts with molecular oxygen, a barrierless reaction, to form the this compound radical. mdpi.compnas.orgresearchgate.net
cyclo-C6H11• + O2 → cyclo-C6H11O2•
This method is widely used in studies of cyclohexane oxidation to investigate the subsequent reactions of the this compound radical. pnas.orgresearchgate.netrsc.org For instance, the Cl-initiated oxidation of cyclohexane has been used to measure the production of OH and HO2, with the process being modeled by master equation calculations. rsc.org
Photolytic Approaches for Radical Formation
Advanced Spectroscopic Techniques for Transient this compound Detection
Due to their low concentrations and short lifetimes, detecting and characterizing this compound radicals requires highly sensitive spectroscopic techniques.
Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that is well-suited for the detection of reactive intermediates like peroxy radicals. acs.orgrsc.orgresearchgate.net It allows for the direct speciation of individual organic peroxy radicals by monitoring their specific ions, which is a significant advantage over less selective methods. acs.org
In the context of cyclohexane oxidation, CIMS has been employed to detect a range of products. For example, iodide-based CIMS has been shown to be effective in detecting intermediates and closed-shell products from cyclohexene (B86901) ozonolysis, a related cyclic system. nih.gov This technique can be perturbed by the introduction of HO2 radicals to study the formation of hydroperoxides. nih.gov The sensitivity of CIMS allows for the identification of various mono-, di-, and tri-functional species containing peroxyl, alcohol, carbonyl, and nitrate (B79036) functional groups formed from the reaction of cyclohexylperoxy radicals with nitric oxide (NO). acs.org
| Reactant | Detected Product Functional Groups | Reference |
|---|---|---|
| Cyclohexylperoxy + NO | Peroxyl, Alcoholic, Carbonyl, Nitrate, Peroxynitrate | acs.org |
| Cyclohexene Ozonolysis Intermediates | Low-oxidized monomers, Higher-oxidized monomers, Dimers | nih.gov |
Cavity Ring-down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique used to measure the absolute absorption cross-sections of species present in low concentrations, such as free radicals. mdpi.comnih.govacs.org It achieves this high sensitivity by using a high-finesse optical cavity, which results in a very long effective path length for the laser beam. mdpi.comnih.gov
CRDS has been successfully applied to record the Ã-X̃ electronic absorption spectra of cyclopentyl and cyclohexyl peroxy radicals at room temperature. acs.orgnih.gov These studies have allowed for the assignment of band origins and vibrational structures by comparing experimental spectra with theoretical calculations. acs.orgnih.gov The spectra can distinguish between different conformers of the cyclohexyl peroxy radical, such as the axially and equatorially substituted gauche conformers. acs.orgnih.gov
| Species | Conformer | Spectroscopic Feature | Observation | Reference |
|---|---|---|---|---|
| Cyclohexyl Peroxy | Axial and Equatorial Gauche | Ã-X̃ electronic absorption spectra | Superposition of spectra from both conformers observed. | acs.orgnih.gov |
| Cyclohexyl-d11 Peroxy | Not specified | Ã-X̃ electronic absorption spectra | Spectra recorded and analyzed. | acs.orgnih.gov |
The ÖX̃ electronic transition of alkyl peroxy radicals, including this compound, is typically located in the near-infrared (NIR) region. ohiolink.edu NIR-CRDS is a powerful tool for observing these weak transitions, which can be challenging to detect due to low oscillator strengths and the presence of stronger absorptions from other molecules in complex mixtures. scispace.com
The technique has been used to obtain moderate-resolution NIR spectra for a variety of alkyl peroxy radicals. ohiolink.edu For instance, the Ã-X̃ electronic transition of acetyl peroxy radicals (CH3C(O)O2•) has been detected at 6497.94 cm⁻¹. mdpi.com While specific values for this compound are part of broader studies on cyclic peroxy radicals, the methodology has proven effective for distinguishing between different peroxy radical structures, including isomers and conformers. acs.orgohiolink.eduresearchgate.net The analysis of these structured spectra provides a unique fingerprint for each species, aiding in their specific identification in complex chemical environments. ohiolink.edu
Cavity Ring-down Spectroscopy (CRDS) for Absorption Measurements
Peroxy Radical Chemical Amplification (PERCA-CRDS) for Enhanced Sensitivity
The Peroxy Radical Chemical Amplification (PERCA) technique is a highly sensitive method for measuring the total concentration of peroxy radicals (RO₂*), which includes species like the cyclohexylperoxy radical. uni-bremen.dersc.org This method is often coupled with Cavity Ring-Down Spectroscopy (CRDS) for the detection phase, a combination known as PERCA-CRDS. nih.govcopernicus.org
The core principle of PERCA involves converting less stable and difficult-to-measure peroxy radicals into a more stable and easily detectable molecule, nitrogen dioxide (NO₂). uni-bremen.dersc.org This is achieved through a chemical amplification process involving a chain reaction. The sampled air containing the peroxy radicals is introduced into a reactor with high concentrations of nitric oxide (NO) and carbon monoxide (CO). rsc.orgnih.gov
The amplification process proceeds via the following reactions:
The target peroxy radical (like cyclohexylperoxy) reacts with NO to produce an alkoxy radical (c-C₆H₁₁O•) and NO₂.
The resulting alkoxy radical is rapidly converted to a hydroperoxy radical (HO₂) in subsequent reactions with oxygen and added CO. nih.gov
This newly formed HO₂ radical initiates another cycle, reacting with NO to produce more NO₂.
This catalytic cycle amplifies the initial radical concentration, with each peroxy radical leading to the formation of many NO₂ molecules. nih.gov The number of NO₂ molecules produced per initial peroxy radical is known as the chain length (CL) or amplification factor. uni-bremen.denih.gov The amplified NO₂ is then quantified with high sensitivity using CRDS. nih.govcopernicus.org The total peroxy radical concentration is calculated from the difference in the NO₂ signal between the amplification mode (with CO added) and a background mode. uni-bremen.de
Table 1: Operating Principle of Peroxy Radical Chemical Amplification (PERCA)
| Step | Process | Key Reactants | Product for Detection |
| 1. Conversion | The target peroxy radical (e.g., c-C₆H₁₁O₂•) reacts with nitric oxide. | c-C₆H₁₁O₂•, NO | NO₂ |
| 2. Recycling | The formed alkoxy radical (c-C₆H₁₁O•) is recycled back to a hydroperoxy radical (HO₂). | CO, O₂ | HO₂ |
| 3. Amplification | The recycled HO₂ radical continues the chain reaction, producing more NO₂. | HO₂, NO | Amplified NO₂ |
| 4. Detection | The amplified concentration of NO₂ is measured. | NO₂ | - |
Transient Absorption Spectroscopy for Kinetic Monitoring
Transient absorption spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study the kinetics of short-lived species like the cyclohexylperoxy radical. edinst.com This method allows for the direct monitoring of the radical's concentration over time, providing crucial data on its reaction rates. numberanalytics.com
In a typical experiment to study the cyclohexylperoxy radical, the species is generated by the flash photolysis of a mixture of cyclohexane, chlorine (Cl₂), and oxygen (O₂) in a nitrogen buffer gas. The process is initiated by a short, intense pulse of light (the pump pulse), usually from a laser, which photodissociates the chlorine molecules into chlorine atoms. researchgate.net These highly reactive chlorine atoms then abstract a hydrogen atom from cyclohexane to form a cyclohexyl radical. In the presence of excess oxygen, the cyclohexyl radical is rapidly scavenged to produce the cyclohexylperoxy radical.
Immediately following the pump pulse, a second, weaker light beam (the probe pulse) is passed through the sample. edinst.comavantes.com This probe beam, often from a source like a xenon lamp, covers a range of wavelengths. uni-tuebingen.de The cyclohexylperoxy radical absorbs light in the ultraviolet region of the spectrum. By measuring the change in the probe light's absorption at a specific wavelength as a function of time after the initial flash, the decay of the radical population can be monitored. edinst.comnumberanalytics.com This transient decay data is then used to determine the kinetics of the radical's reactions, such as its self-reaction rate. Experiments are typically conducted by averaging multiple decay traces to improve the signal-to-noise ratio.
Table 2: Typical Experimental Parameters for Transient Absorption Kinetic Studies of Cyclohexylperoxy Radicals
| Parameter | Description / Value | Reference |
| Radical Generation | Photolysis of Cl₂ in the presence of cyclohexane and O₂. | |
| Monitoring Wavelengths | 210 nm to 300 nm (UV region). | |
| Timescale | Nanoseconds to seconds, depending on the reaction. | edinst.com |
| Purpose | To collect kinetic data on radical self-reaction and decay. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons, making it an ideal tool for studying radicals. wikipedia.orgbruker.comyoutube.com The presence of an unpaired electron makes the cyclohexylperoxy radical paramagnetic and thus EPR-active. researchgate.net
EPR spectroscopy provides direct and unambiguous evidence for the presence of radicals in a system. bruker.comyoutube.com For the detection of the cyclohexylperoxy radical, a common generation method involves the photolysis of a precursor, such as an aryl chloride, in a cyclohexane solvent in the presence of oxygen. researchgate.net The photolysis generates highly reactive aryl radicals. These radicals are not typically observed by EPR due to their high reactivity, but they readily abstract hydrogen atoms from the surrounding cyclohexane solvent. researchgate.net This H-abstraction produces cyclohexyl radicals. In the presence of dissolved oxygen, these cyclohexyl radicals are efficiently trapped, forming the more stable cyclohexylperoxy radicals, which can be detected by EPR. researchgate.net
The resulting EPR spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei, confirming its identity. bruker.comrsc.org The technique is highly specific and sensitive for studying radicals formed during chemical reactions. wikipedia.org
Table 3: Experimental Approach for EPR Detection of Cyclohexylperoxy Radicals
| Step | Method | Reactants | Species Detected | Reference |
| 1. Primary Radical Generation | Photolysis of aryl chlorides. | Aryl chloride, Cyclohexane | Aryl radical (transient) | researchgate.net |
| 2. H-Abstraction | Aryl radical reacts with solvent. | Aryl radical, Cyclohexane | Cyclohexyl radical | researchgate.net |
| 3. Oxygen Trapping | Cyclohexyl radical reacts with O₂. | Cyclohexyl radical, O₂ | Cyclohexylperoxy radical | researchgate.net |
| 4. Spectroscopic Analysis | EPR measurement. | Cyclohexylperoxy radical | EPR spectrum of c-C₆H₁₁O₂• | researchgate.net |
UV/Vis Spectrophotometry in Pulse Radiolysis and Flash Photolysis Studies
Ultraviolet/Visible (UV/Vis) spectrophotometry is a fundamental detection method used in conjunction with pulse radiolysis and flash photolysis techniques to characterize transient species like the cyclohexylperoxy radical. beilstein-journals.orgnih.gov These methods allow for the determination of the radical's UV/Vis absorption spectrum and its kinetic properties. researchgate.netrsc.org
In flash photolysis , as described previously, a short pulse of light is used to initiate the photochemical reactions that generate the radical. edinst.com Time-resolved UV absorption spectroscopy is then used to record the spectrum of the transient species and monitor its concentration over time. researchgate.net For the cyclohexylperoxy radical, this involves photolyzing a Cl₂/cyclohexane/O₂ mixture and monitoring the resulting absorption in the UV range.
Pulse radiolysis is an analogous technique where a short, high-energy pulse of electrons, rather than light, is used to generate radicals. nih.govmdpi.comresearchgate.net The electron pulse ionizes the solvent (e.g., water), creating highly reactive primary radicals like hydroxyl radicals (•OH). mdpi.com These primary radicals can then react with dissolved solutes to generate the radical of interest. While direct studies on this compound using this method are not as commonly cited as flash photolysis, the principle remains applicable. The absorption spectrum and decay kinetics of the resulting radicals are monitored using fast UV/Vis spectrophotometry. nih.govsci-hub.box
For peroxy radicals in general, the UV/Vis spectra are characterized by broad, relatively weak absorption bands in the UV region. researchgate.netrsc.org For instance, a study on cyclopentylperoxy radicals, which are structurally similar to cyclohexylperoxy radicals, monitored their UV absorption between 210 and 300 nm. The absorption maximum (λ_max) and the absorption cross-section are key parameters obtained from these studies. researchgate.netrsc.org
Table 4: UV/Vis Spectroscopic Data for Alkyl Peroxy Radicals
| Radical Species | Generation Method | Wavelength Range / Peak | Type of Study | Reference |
| Cyclopentylperoxy | Flash Photolysis | 210 - 300 nm | Kinetic Monitoring | |
| HOCH₂CH₂O₂ | Laser Flash Photolysis | λ_max ≈ 245 nm | Spectral Characterization | rsc.org |
| Dichloromethyl (CHCl₂) | Flash Photolysis | λ_max ≈ 215 nm | Spectral Characterization | researchgate.net |
Reaction Kinetics and Mechanistic Pathways of Cyclohexyldioxy Radicals
Bimolecular Reactions of Cyclohexyldioxy with Key Chemical Species
In addition to unimolecular reactions, the this compound radical can react with other molecules present in the atmosphere. These bimolecular reactions are often competitive with unimolecular pathways and are highly dependent on the concentrations of the reacting species.
Nitrogen oxides (NOx) are common atmospheric pollutants, and their reactions with peroxy radicals are of paramount importance. copernicus.org
Reaction with Nitric Oxide (NO): The reaction of this compound with NO primarily proceeds via two channels. The major pathway leads to the formation of a cyclohexoxy radical and nitrogen dioxide (NO₂). A minor channel involves an association reaction to form cyclohexyl peroxynitrate (cyclo-C₆H₁₁OONO). The reaction with NO is often a key step in regenerating OH radicals in polluted environments. copernicus.orgcopernicus.org
Reaction with Nitrogen Dioxide (NO₂): this compound radicals react with NO₂ in a termolecular association reaction to form cyclohexyl peroxyacyl nitrate (B79036) (cyclo-C₆H₁₁O₂NO₂). copernicus.orgcopernicus.org This reaction is reversible, and the thermal decomposition of the resulting peroxynitrate can release the radicals back into the atmosphere, making it a temporary reservoir for both peroxy radicals and NOx. copernicus.org
Reaction with Nitrate Radical (NO₃): As the primary nighttime atmospheric oxidant, the nitrate radical (NO₃) can also react with peroxy radicals. mdpi.comnih.gov The reaction of this compound with NO₃ is expected to produce a cyclohexoxy radical, NO₂, and O₂.
The reaction between peroxy radicals and the hydroperoxyl radical (HO₂) is a significant radical-radical termination process in the atmosphere, particularly in low-NOx environments. copernicus.org For the this compound radical, this reaction has several potential product channels:
Formation of cyclohexyl hydroperoxide (cyclo-C₆H₁₁OOH) and molecular oxygen (O₂).
Formation of cyclohexanone (B45756) and/or cyclohexanol, water, and oxygen.
These reactions effectively remove radicals from the atmosphere, terminating the oxidative chain reactions. copernicus.org The production of cyclohexyl hydroperoxide creates a relatively stable, non-radical species that can be removed from the atmosphere via deposition or undergo subsequent photolysis to regenerate radicals.
Table 2: Summary of Key Bimolecular Reactions of this compound Radicals
| Reactant | Reaction Equation | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Significance |
| NO | c-C₆H₁₁OO• + NO → c-C₆H₁₁O• + NO₂ | ~7.5 x 10⁻¹² to 9 x 10⁻¹² (for similar alkyl peroxy radicals) | Propagates radical chains, forms NO₂. copernicus.org |
| NO₂ | c-C₆H₁₁OO• + NO₂ + M → c-C₆H₁₁O₂NO₂ + M | ~1.6 x 10⁻¹² (for HO₂ + NO₂) copernicus.org | Forms a temporary radical reservoir. copernicus.org |
| NO₃ | c-C₆H₁₁OO• + NO₃ → c-C₆H₁₁O• + NO₂ + O₂ | Varies, typically 1 x 10⁻¹² to 4 x 10⁻¹² (for RO₂ + NO₃) | Important nighttime termination/propagation pathway. copernicus.org |
| HO₂ | c-C₆H₁₁OO• + HO₂ → c-C₆H₁₁OOH + O₂ | ~5 x 10⁻¹³ to 2 x 10⁻¹¹ (for RO₂ + HO₂) | Major termination pathway in low-NOx conditions. copernicus.org |
Self- and Cross-Reactions with Other Organic Peroxy Radicals (RO₂)
The reactions of this compound radicals (c-C₆H₁₁O₂) with themselves (self-reaction) and with other organic peroxy radicals (cross-reactions) are fundamental processes that dictate their atmospheric lifetime and the formation of subsequent oxidation products. These radical-radical reactions proceed via two primary channels: a terminating channel and a propagating channel.
The self-reaction of two this compound radicals primarily follows these pathways:
Terminating Channel (Non-radical products): This pathway leads to the formation of stable, non-radical products, effectively removing radicals from the system. For secondary peroxy radicals like this compound, this channel produces cyclohexanone and cyclohexanol, along with molecular oxygen (O₂).
2 c-C₆H₁₁O₂ → c-C₆H₁₀O (Cyclohexanone) + c-C₆H₁₁OH (Cyclohexanol) + O₂
Propagating Channel (Radical products): This pathway results in the formation of cyclohexyloxy radicals (c-C₆H₁₁O), which can continue the oxidation chain.
2 c-C₆H₁₁O₂ → 2 c-C₆H₁₁O + O₂
The branching ratio, which is the relative rate of the terminating versus the propagating channel, is a critical parameter in atmospheric models. For the this compound self-reaction, studies indicate a significant preference for the terminating channel, consistent with observations for other secondary peroxy radicals.
Cross-reactions with other atmospherically relevant peroxy radicals, such as methylperoxy (CH₃O₂) and acetylperoxy (CH₃C(O)O₂), are also significant. The kinetics of these reactions are complex, but they generally lead to the formation of cyclohexyloxy radicals and the corresponding alkoxy radical from the cross-reactant. For example, the reaction with methylperoxy predominantly yields a cyclohexyloxy radical and a methoxy (B1213986) radical:
c-C₆H₁₁O₂ + CH₃O₂ → c-C₆H₁₁O + CH₃O + O₂
Interactive Table 4.2.3-1: Rate Coefficients for this compound Self- and Cross-Reactions at 298 K
| Reactants | Overall Rate Coefficient (kobs) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| c-C₆H₁₁O₂ + c-C₆H₁₁O₂ (Self-Reaction) | 1.1 x 10⁻¹³ | |
| c-C₆H₁₁O₂ + CH₃O₂ | 5.2 x 10⁻¹² | |
| c-C₆H₁₁O₂ + CH₃C(O)O₂ | 1.4 x 10⁻¹¹ |
Interactions with Ozone (O₃) and Halogen Oxides
While reactions with other radicals (NO, HO₂, RO₂) are often dominant sinks for this compound, its interactions with other atmospheric oxidants like ozone (O₃) and halogen oxides (e.g., ClO, BrO) can be relevant in specific chemical environments.
The reaction between this compound and ozone is generally considered to be very slow and atmospherically insignificant under typical tropospheric conditions. The estimated upper limit for the rate constant of this reaction is less than 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ at room temperature. Consequently, it does not represent a competitive loss pathway for the radical.
In contrast, reactions with halogen oxides, particularly chlorine monoxide (ClO) and bromine monoxide (BrO), can be substantially faster. These reactions are of potential importance in the marine boundary layer or in coastal urban areas with significant halogen sources. The primary reaction channel leads to the formation of a cyclohexyloxy radical and a halogen dioxide molecule (ClOO or BrOO), although the latter is often unstable. The generalized reaction is:
c-C₆H₁₁O₂ + XO → c-C₆H₁₁O + XOO (where X = Cl, Br)
An alternative minor channel can produce cyclohexyl hypohalite (c-C₆H₁₁OX) and O₂. Kinetic studies have shown that the rate constants for these reactions are several orders of magnitude greater than that for the ozone reaction, making them potentially important sinks for this compound in halogen-rich environments.
Addition Reactions with Unsaturated Hydrocarbons (Alkenes)
This compound radicals can react with unsaturated hydrocarbons, such as alkenes, via an addition mechanism. In this process, the peroxy radical adds across the π-bond of the alkene, forming a new, larger β-peroxy alkyl radical. For the reaction with ethene, the mechanism is as follows:
c-C₆H₁₁O₂ + CH₂=CH₂ → c-C₆H₁₁OOCH₂CH₂•
This reaction pathway is generally slow compared to the radical-radical reactions discussed previously. However, it can become a competitive process under conditions of high alkene concentrations and low radical concentrations, such as in polluted urban environments or within specific industrial processes.
The significance of this reaction class lies in its role in chemical chain propagation and molecular growth. The resulting β-peroxy alkyl radical rapidly adds O₂ to form a larger, more functionalized peroxy radical. This sequence of reactions contributes to the formation of low-volatility products and is a key step in the gas-to-particle conversion that leads to the formation of secondary organic aerosol (SOA). The rate of addition is influenced by the structure of the alkene, with electron-donating substituents on the double bond generally increasing the reaction rate.
Determination of Kinetic Rate Coefficients for this compound Reactions
Experimental Methodologies for Rate Constant Measurements
The accurate determination of rate coefficients for this compound radical reactions relies on sophisticated laboratory techniques capable of generating and monitoring highly reactive, short-lived species.
One of the most common methods is flash photolysis coupled with UV-Vis absorption spectroscopy . In this technique, a precursor mixture, such as cyclohexane (B81311) in the presence of Cl₂ and synthetic air, is irradiated with a brief, intense pulse of light (e.g., from a flash lamp or excimer laser). This photolysis step generates Cl atoms, which react with cyclohexane to produce cyclohexyl radicals (c-C₆H₁₁•). These radicals rapidly combine with O₂ to form this compound (c-C₆H₁₁O₂). The temporal decay of the c-C₆H₁₁O₂ concentration is then monitored by its characteristic UV absorption spectrum (typically around 240-280 nm). By analyzing the decay profile under pseudo-first-order conditions (i.e., with a large excess of a co-reactant), the bimolecular rate coefficient can be determined.
Laser-induced fluorescence (LIF) is another powerful technique, often used for indirect kinetic measurements. While this compound itself does not fluoresce, the concentration of a co-reactant or a product radical, such as OH or an alkoxy radical, can be monitored with high sensitivity using LIF. By observing the removal rate of the monitored species in the presence of a known concentration of the c-C₆H₁₁O₂ precursor, the reaction kinetics can be inferred.
For highly sensitive and specific detection, cavity ring-down spectroscopy (CRDS) and various forms of mass spectrometry are employed. CRDS provides a very long effective pathlength for absorption measurements, enabling the quantification of very low radical concentrations. Chemical Ionization Mass Spectrometry (CIMS), in particular, allows for the direct detection of this compound and its reaction products, providing both kinetic data and mechanistic insights simultaneously.
Analysis of Temperature and Pressure Dependence in Reaction Kinetics
The kinetics of this compound radical reactions are strongly influenced by temperature and, in some cases, by pressure. The temperature dependence of a rate coefficient, k(T), is typically described by the Arrhenius equation:
k(T) = A * exp(-Eₐ / RT)
where A is the temperature-independent pre-exponential factor, Eₐ is the activation energy, R is the universal gas constant, and T is the absolute temperature.
Interactive Table 4.3.2-1: Arrhenius Parameters for the this compound Self-Reaction
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Pre-exponential Factor (A) | 2.1 x 10⁻¹⁴ | cm³ molecule⁻¹ s⁻¹ | |
| Activation Energy / R (Eₐ/R) | -550 | K |
Pressure dependence is most pronounced for association reactions where an energized intermediate must be stabilized by collision with a third body (M), typically N₂ or O₂ in air. For many bimolecular reactions of this compound, such as its reaction with NO₂, the rate constants exhibit a fall-off behavior, increasing with pressure until a high-pressure limit is reached. However, for radical-radical reactions like the self-reaction, the pressure dependence is often negligible under typical atmospheric conditions (up to 1 atm) because the lifetime of the intermediate is sufficiently long.
Development and Application of Structure-Activity Relationships (SAR) for Cyclic Peroxy Radicals
Due to the vast number of organic peroxy radicals present in the atmosphere, it is impractical to measure the reaction kinetics for every individual species. Structure-Activity Relationships (SARs) provide a crucial tool for estimating rate coefficients based on the molecular structure of the radical.
For cyclic peroxy radicals, SARs are developed by correlating experimentally determined rate constants with specific structural parameters. For the this compound radical, key structural features influencing its reactivity include:
Nature of the α-carbon: this compound is a secondary peroxy radical (the carbon atom bonded to the -OO• group is also bonded to two other carbon atoms). SARs show that the self-reaction rates for secondary RO₂ are intermediate between those of primary and tertiary RO₂.
Ring Strain and Conformation: The chair conformation of the cyclohexane ring can influence the accessibility of the radical center and the stability of transition states, affecting reaction rates compared to acyclic analogues.
Substituent Effects: For substituted this compound radicals, SARs account for the electronic (inductive) effects of nearby functional groups (e.g., -OH, -OOH), which can alter the electron density at the radical center and modify the rate of reaction.
By establishing these correlations from a base set of well-studied radicals, including this compound, SARs can be applied to predict the rate coefficients for a wide range of more complex, unmeasured cyclic peroxy radicals. These estimated rates are essential inputs for comprehensive atmospheric chemistry models used to predict air quality and climate effects, allowing for a more complete representation of the atmospheric oxidation of cyclic hydrocarbons.
Elucidation of Complex Reaction Mechanisms Involving this compound
The reactivity of this compound radicals is characterized by a series of complex, interconnected reaction pathways. Understanding these mechanisms is essential for predicting product distributions and controlling reaction outcomes in relevant systems.
Radical Chain Mechanisms: Initiation, Propagation, and Termination Steps
The chemistry of this compound radicals is dominated by radical chain reactions, which are classically divided into three distinct phases: initiation, propagation, and termination. libretexts.org
Initiation:
The formation of this compound radicals is initiated by the generation of a cyclohexyl radical (c-C₆H₁₁•) from a non-radical precursor, typically cyclohexane (c-C₆H₁₂). mdpi.comnsf.govwiley-vch.de This can be achieved through various methods, including the application of heat or light, or through the action of another radical species (Initiator, In•). libretexts.orgchemistrysteps.com A common initiation step involves the abstraction of a hydrogen atom from cyclohexane:
c-C₆H₁₂ + In• → c-C₆H₁₁• + InH
Once the cyclohexyl radical is formed, it rapidly reacts with molecular oxygen (O₂), a process that is essentially barrierless, to yield the this compound (cyclohexylperoxy) radical. nsf.govresearchgate.net
c-C₆H₁₁• + O₂ → c-C₆H₁₁O₂•
This initiation sequence effectively introduces the this compound radical into the system, setting the stage for the subsequent propagation steps. The generation of radicals from non-radical species is the hallmark of the initiation phase. fiveable.memasterorganicchemistry.comyoutube.com
Propagation:
The propagation phase consists of a series of reactions in which a radical reacts with a stable molecule to form a new radical, thus continuing the chain reaction. libretexts.orgfiveable.mewikipedia.org For this compound radicals, several key propagation pathways have been identified.
One significant propagation step is the self-reaction of two this compound radicals. This reaction can proceed through a radical-producing channel to form two cyclohexyloxy radicals (c-C₆H₁₁O•) and an oxygen molecule. rsc.org
2 c-C₆H₁₁O₂• → 2 c-C₆H₁₁O• + O₂
The resulting cyclohexyloxy radical is itself highly reactive and can undergo further reactions, such as hydrogen abstraction from another cyclohexane molecule to regenerate a cyclohexyl radical, thereby propagating the chain.
c-C₆H₁₁O• + c-C₆H₁₂ → c-C₆H₁₁OH + c-C₆H₁₁•
Another critical propagation pathway for the this compound radical is intramolecular hydrogen abstraction, or isomerization. In this process, the peroxy radical abstracts a hydrogen atom from its own cyclohexane ring, leading to the formation of a hydroperoxyalkyl radical (•QOOH). nsf.govresearchgate.net Depending on which hydrogen is abstracted, different isomers of •QOOH can be formed (e.g., β-, γ-, δ-•QOOH). researchgate.net
c-C₆H₁₁O₂• → •c-C₆H₁₀OOH
These •QOOH radicals can then undergo unimolecular decomposition to yield a hydroxyl radical (•OH) and a cyclic ether, or they can react with another O₂ molecule, leading to further oxidation and potential chain branching. nsf.govresearchgate.net
Termination:
The radical chain is concluded by termination steps, which involve the reaction of two radicals to form a stable, non-radical product, thereby removing radicals from the reaction system. libretexts.orgchemistrysteps.com A primary termination pathway for this compound radicals is their self-reaction to produce non-radical species like cyclohexanone and cyclohexanol. rsc.org
2 c-C₆H₁₁O₂• → c-C₆H₁₀=O + c-C₆H₁₁OH + O₂
This disproportionation reaction is a key terminating step in the autoxidation of cyclohexane. aip.org Other possible termination reactions include the combination of a this compound radical with other radicals present in the system. libretexts.org The low concentration of radical species makes termination events statistically less likely than propagation steps. libretexts.org
Identification of Reaction Products and Determination of Branching Ratios
The elucidation of the reaction mechanism for this compound radicals is intrinsically linked to the identification of the reaction products and the determination of the branching ratios for competing reaction pathways.
| Reaction Channel | Products | Branching Ratio (α) | Reference |
|---|---|---|---|
| Propagating | 2 c-C₆H₁₁O• + O₂ | 0.29 ± 0.02 | rsc.org |
| Terminating | c-C₆H₁₀=O + c-C₆H₁₁OH + O₂ | ~0.71 | rsc.org |
The cyclohexyloxy radical (c-C₆H₁₁O•) formed in the propagating channel is itself at a mechanistic crossroads. It can either react with molecular oxygen to produce cyclohexanone and a hydroperoxyl radical (HO₂•), or it can undergo unimolecular decomposition via ring-opening to form the 6-oxohexyl radical. rsc.orgnih.gov
Reaction with O₂: c-C₆H₁₁O• + O₂ → c-C₆H₁₀=O + HO₂•
Ring-Opening: c-C₆H₁₁O• → •CH₂(CH₂)₄CHO
The competition between these two pathways is dependent on factors such as oxygen partial pressure. rsc.org The decomposition of cycloalkoxy radicals, including the cyclohexyloxy radical, has been shown to lead primarily to ring-opening products via β-C-C bond cleavage. nih.gov For the decomposition of chemically activated cyclohexyloxy radicals, the yield from β-C-H bond fission is around 24%. nih.gov
The isomerization of the this compound radical to hydroperoxyalkyl radicals (•QOOH) opens up further product channels. These •QOOH intermediates can decompose to form hydroxyl radicals and various cyclic ethers. nsf.govresearchgate.net For instance, the decomposition of different •QOOH isomers can lead to products such as 1,2-epoxycyclohexane and 1,4-epoxycyclohexane. The γ-hydroperoxycyclohexyl radical can also undergo C-C bond rupture to form 5-hexenal. The branching between these pathways is highly dependent on the specific isomer of the •QOOH radical and the reaction conditions. researchgate.net
| Precursor Radical | Reaction Pathway | Major Products | Reference |
|---|---|---|---|
| c-C₆H₁₁O₂• (self-reaction) | Propagation | c-C₆H₁₁O• | rsc.org |
| Termination | Cyclohexanone, Cyclohexanol | rsc.org | |
| c-C₆H₁₁O• | Reaction with O₂ | Cyclohexanone, HO₂• | rsc.org |
| Ring-Opening | 6-oxohexyl radical | rsc.orgnih.gov | |
| •c-C₆H₁₀OOH (isomers) | Decomposition | •OH, 1,2-Epoxycyclohexane, 1,4-Epoxycyclohexane | researchgate.net |
| C-C Scission | 5-Hexenal |
Environmental and Industrial Implications of Cyclohexyldioxy Chemistry
Significance in Atmospheric Chemistry and Processes
Cyclohexane (B81311) enters the atmosphere from both industrial sources and its use as a solvent. Its atmospheric oxidation, initiated primarily by the hydroxyl (OH) radical, leads to the formation of the cyclohexyl radical, which rapidly reacts with molecular oxygen to form the cyclohexylperoxy radical. The subsequent reactions of this radical have profound effects on the composition of the troposphere.
The oxidation of volatile organic compounds (VOCs) in the atmosphere can lead to the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. rsc.orgresearchgate.netmdpi.com Highly oxygenated organic molecules (HOMs) are recognized as crucial precursors to SOA formation. rsc.orgnih.govcopernicus.org These molecules are formed through the autoxidation of peroxy radicals (RO2), a process involving sequential intramolecular hydrogen shifts and oxygen additions. nih.govaerodyne.com
The formation of HOMs is a complex process influenced by various factors. For instance, the reactions of peroxy radicals with nitric oxide (NO) can lead to the formation of organic nitrates, which are also components of SOA. aerodyne.com The branching ratio between different reaction pathways of the peroxy radicals is a key factor determining the composition and yield of SOA. copernicus.org
The self-reaction of cyclohexylperoxy radicals can also influence ozone chemistry. This reaction can proceed via two main channels: one that produces two cyclohexyloxy radicals and an oxygen molecule, and another that yields cyclohexanone (B45756), cyclohexanol, and oxygen. rsc.org The cyclohexyloxy radical can then react with oxygen to produce cyclohexanone and a hydroperoxyl radical (HO2). rsc.org The HO2 radical, in turn, can react with NO to produce OH radicals and NO2, further contributing to ozone formation. dmu.dk These reactions demonstrate how the chemistry of cyclohexyldioxy and related peroxy radicals directly participates in the catalytic cycles that control the concentration of tropospheric ozone, a significant greenhouse gas and air pollutant. ccacoalition.orgimdpune.gov.in
To accurately predict air quality and climate, the complex chemical processes involving species like this compound must be incorporated into atmospheric chemical transport models (CTMs). au.dkcopernicus.org These models simulate the emission, transport, chemical transformation, and deposition of atmospheric constituents. fz-juelich.decmascenter.orgnih.gov
The inclusion of detailed chemical mechanisms for the oxidation of cyclohexane and other cycloalkanes is essential for these models. llnl.govdlr.de This includes the various reaction pathways of the cyclohexylperoxy radical, such as its reactions with NO, HO2, and other peroxy radicals, as well as its autoxidation to form HOMs. acs.orgacs.org The accuracy of these models relies on precise kinetic data for these reactions, which are often obtained from laboratory studies and theoretical calculations. copernicus.org
Recent advancements in modeling include the development of neural network-based CTMs and the use of Lagrangian transport schemes to better represent the movement of trace gases. copernicus.orgfz-juelich.de These models are used to assess the impact of various emission sources on air quality and to develop effective pollution control strategies. copernicus.orgcopernicus.org For instance, models can be used to investigate the sensitivity of ozone formation to NOx and VOC concentrations, providing crucial information for policymakers. aerodyne.comcopernicus.org
Influence on Tropospheric Oxidative Capacity and Ozone Production
Role in Combustion Science and High-Temperature Oxidation
The oxidation of cyclohexane is not only important in the atmosphere but also fundamental to combustion processes. As a component of some fuels, understanding its combustion chemistry is vital for designing more efficient and cleaner engines and for modeling the formation of pollutants in flames. tandfonline.comsavemyexams.combyjus.comchemicals.co.uklibretexts.orglibretexts.org
In the low- to intermediate-temperature combustion of cyclohexane, the cyclohexylperoxy radical (often referred to as this compound in this context) is a key intermediate. llnl.govacs.org Following the initial abstraction of a hydrogen atom from cyclohexane, the resulting cyclohexyl radical rapidly adds molecular oxygen to form the cyclohexylperoxy radical. acs.org
The chemistry of the cyclohexylperoxy radical is a central part of detailed kinetic models for cyclohexane combustion. llnl.govacs.org These models aim to predict the formation of various products, including major species like carbon dioxide and water, as well as pollutants like carbon monoxide and unburned hydrocarbons. nsc.ru The structure of the fuel, such as the presence of a propyl group in n-propylcyclohexane, can significantly affect the combustion pathways. dlr.de
Kinetic modeling is an essential tool for understanding and predicting the behavior of combustion systems. icp.ac.rucardiff.ac.ukresearchgate.net For cyclohexane combustion, these models must include a detailed sub-mechanism for the reactions of the cyclohexylperoxy radical. llnl.govacs.org The rate constants for these reactions are often determined through a combination of experimental measurements and theoretical calculations. nsc.rullnl.gov
Models for cyclohexane combustion have been developed and validated against experimental data from various sources, such as rapid compression machines, jet-stirred reactors, and laminar flames. llnl.govacs.orgnsc.ru These models can predict a wide range of combustion phenomena, including ignition delay times, flame speeds, and the formation of intermediate species. llnl.govdlr.densc.ru
The accuracy of these kinetic models is crucial for the design of advanced combustion technologies with improved efficiency and reduced emissions. For example, understanding the formation of soot precursors, such as benzene, which can be formed from the decomposition of the cyclohexyl radical, is a key area of research. llnl.govtandfonline.com
Intermediacy of this compound in Hydrocarbon Combustion Mechanisms
Impact on Polymer Degradation and Oxidative Stability of Materials
The oxidative stability of polymeric materials is a critical factor determining their durability and performance. The degradation process is often initiated and propagated by highly reactive radical species, among which peroxy radicals play a central role. The this compound radical, a type of cycloalkylperoxy radical, is a key intermediate in the oxidative degradation of polymers containing cyclohexyl moieties. Its formation and subsequent reactions dictate the rate and nature of material deterioration, profoundly impacting the service life of these polymers.
Mechanisms of Oxidative Degradation Initiated by Peroxy Radicals in Polymeric Systems
The oxidative degradation of polymers is a complex process that proceeds via a free-radical chain reaction, often described by the basic autoxidation scheme (BAS). nih.govacs.org This process is typically divided into three main stages: initiation, propagation, and termination. e3s-conferences.orgyoutube.comnumberanalytics.com The involvement of peroxy radicals, such as the this compound radical, is a cornerstone of this mechanistic pathway.
Initiation: The process begins with the formation of free radicals (R•) on the polymer backbone. rsc.orgnumberanalytics.com This initial step can be triggered by various external stressors, including heat (thermo-oxidation), ultraviolet (UV) radiation (photo-oxidation), or mechanical stress, which provide the energy needed to break chemical bonds. e3s-conferences.orgfiveable.memdpi.com In polymers containing cyclohexyl rings, a hydrogen atom can be abstracted from the ring, leaving a cyclohexyl radical. This alkyl radical (R•) reacts rapidly with molecular oxygen (O₂), which is typically present in the environment, to form a peroxy radical (ROO•), in this case, a this compound radical. fiveable.meichtj.waw.pl
Initiation: Polymer (RH) + Energy → R• (Alkyl radical)
Peroxy Radical Formation: R• + O₂ → ROO• (Peroxy radical, e.g., this compound) ichtj.waw.pl
Propagation: The newly formed this compound radical is highly reactive and can perpetuate the degradation cycle by abstracting a hydrogen atom from a nearby polymer chain (RH). fiveable.me This hydrogen atom transfer (HAT) regenerates an alkyl radical (R•) and forms a hydroperoxide (ROOH). numberanalytics.com The new alkyl radical can then react with oxygen to form another peroxy radical, thus propagating the chain reaction. e3s-conferences.org
Propagation Step: ROO• + RH → ROOH + R•
Hydroperoxide Decomposition (Chain Branching):
ROOH → RO• + •OH ichtj.waw.pl
RO• + RH → ROH + R• ichtj.waw.pl
•OH + RH → H₂O + R• ichtj.waw.pl
Another proposed mechanism, particularly relevant for saturated polymers, involves the termination reactions of peroxy radicals themselves. For instance, the self-reaction of two tertiary peroxy radicals can lead to the formation of alkoxy radicals, which are more capable of propagating the degradation chain. nih.govacs.org
Influence on Polymer Chain Scission and Crosslinking Reactions
The radicals generated during oxidative degradation, including the this compound and subsequent alkoxy radicals, can induce profound changes in the polymer's molecular architecture. These changes primarily manifest as two competing processes: chain scission and crosslinking. numberanalytics.com The balance between these two reactions depends on the specific polymer structure, the type of radicals formed, and the environmental conditions. kpi.uascirp.org
Chain Scission: This process involves the cleavage of the polymer backbone, leading to a reduction in molecular weight and the degree of polymerization. numberanalytics.comwikipedia.org A common mechanism for chain scission is β-scission, which occurs when a radical is situated in the β-position relative to a carbonyl group or another radical on the polymer chain. Alkoxy radicals (RO•), formed from the decomposition of hydroperoxides, are particularly prone to undergoing β-scission. rsc.org This reaction breaks a carbon-carbon bond in the polymer backbone, resulting in the formation of a ketone and a new alkyl radical, effectively shortening the polymer chain. rsc.orgichtj.waw.pl For polymers like polypropylene, chain scission is the dominant degradation pathway. scirp.org This reduction in molecular weight leads to a significant loss of mechanical properties, such as tensile strength and ductility, making the material weak and brittle. numberanalytics.com
Crosslinking: This process involves the formation of new covalent bonds between different polymer chains. fiveable.me When two polymer radicals (R•) on adjacent chains combine, they form a crosslink, creating a three-dimensional network structure. ichtj.waw.pl Crosslinking increases the average molecular weight, rigidity, and density of the polymer. fiveable.me While this can sometimes be a desired outcome in specific industrial processes (e.g., peroxide-induced crosslinking of polyethylene), in the context of oxidative degradation, it often leads to negative consequences. mdpi.comresearchgate.net The increased rigidity can cause the material to become brittle and lose its flexibility, leading to the formation of microcracks and eventual failure. numberanalytics.com In some polymers, such as polyethylene, both chain scission and crosslinking occur simultaneously. scirp.org
The competition between these two pathways is critical. For instance, in polypropylene, the tertiary macroradicals formed are unstable and readily undergo β-scission. researchgate.net In contrast, other polymers may favor the recombination of radicals, leading to a predominantly crosslinked and embrittled material. fiveable.me
Relationship to the Long-Term Performance and Lifetime of Polymeric Materials
The chemical degradation initiated by this compound and other peroxy radicals is directly responsible for the decline in the physical and mechanical properties of polymeric materials over time, a process often referred to as aging. researchgate.netsafic-alcan.com This degradation ultimately determines the material's long-term performance and its useful service lifetime. numberanalytics.comscirp.org
The macroscopic effects of oxidative degradation are the visible and measurable consequences of the microscopic chain scission and crosslinking reactions. These effects include:
Surface Cracking and Embrittlement: As chain scission reduces molecular weight and crosslinking restricts chain mobility, the polymer loses its ability to deform under stress, becoming brittle. This leads to the formation of surface microcracks that can propagate through the material, causing catastrophic failure. numberanalytics.com
Discoloration and Loss of Gloss: The formation of new chemical groups, particularly carbonyls and conjugated double bonds resulting from the oxidation process, can alter the way a material absorbs light, leading to yellowing or other forms of discoloration and a loss of surface gloss. safic-alcan.com
Loss of Mechanical Strength: The reduction in molecular weight from chain scission directly correlates with a decrease in tensile strength, impact resistance, and elongation at break. numberanalytics.com This compromises the structural integrity of the material, making it unfit for its intended application.
Predicting the lifetime of polymeric materials, therefore, requires a thorough understanding of these oxidative degradation mechanisms. researchgate.net Accelerated aging studies, where polymers are exposed to elevated temperatures, higher oxygen concentrations, or more intense UV radiation, are often used to simulate long-term performance. researchgate.net By monitoring the chemical changes (e.g., formation of carbonyl groups) and the corresponding decline in physical properties, kinetic models can be developed to extrapolate the material's expected lifetime under normal service conditions. scirp.org
To mitigate this degradation and extend material lifetime, stabilizers are incorporated into the polymer formulation. Antioxidants and hindered amine light stabilizers (HALS) function by interrupting the degradation cycle, typically by scavenging free radicals or decomposing hydroperoxides into non-radical products, thereby protecting the polymer from the damaging effects of oxidation. wikipedia.orgazom.com The effectiveness of these stabilization systems is crucial for ensuring the long-term reliability of polymeric components in countless applications, from automotive parts to outdoor infrastructure and medical implants. numberanalytics.commdpi.com
Interdisciplinary Approaches and Future Research Directions in Cyclohexyldioxy Chemistry
Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A comprehensive understanding of the complex reactivity of the cyclohexyldioxy radical necessitates a close coupling of experimental and computational chemistry. mdpi.com This synergy allows for the validation of theoretical models against empirical data and provides a molecular-level interpretation of experimental observations. rsc.org
Experimental techniques like pulsed-laser photolysis and ion trap mass spectrometry provide critical kinetic and mechanistic data on the reactions of cyclohexyl radicals with oxygen. nih.gov For instance, a study utilizing ion trap mass spectrometry successfully synthesized and characterized 4-carboxylatocyclohexyl radical anions and observed their facile reaction with dioxygen. nih.gov This experiment provided the first direct observation of a cyclohexylperoxy radical in this context and measured the reaction rate. nih.gov
Complementing these experiments, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to map out the potential energy surfaces of these reactions. rsc.org In the study of the 4-carboxylatocyclohexyl radical's reaction with dioxygen, electronic structure calculations at the B3LYP/6-31+G(d) level of theory revealed viable pathways for the observed reactions. nih.gov These calculations showed that the formation of the peroxyl radical is highly exothermic and identified low-energy transition states for the subsequent elimination of hydroperoxyl (HO₂) and hydroxyl (HO•) radicals, corroborating the experimental findings. nih.gov
Another powerful example of this synergy is the investigation of the Cl-initiated oxidation of cyclohexane (B81311). Here, experimental measurements using pulsed photolysis initiation and laser absorption detection were modeled using master equation calculations. These calculations were based on new ab initio characterizations of the this compound potential energy surface, which included detailed considerations of conformational changes (chair-boat) and torsional potentials. The comparison between the kinetic simulations and the experimental data allowed for the refinement of the transition state energies, leading to a model that accurately reproduces a wide body of experimental results. This iterative process of experimental measurement and computational refinement is essential for building robust and predictive chemical models. nih.gov
| Study Focus | Experimental Method | Computational Method | Key Synergistic Finding |
|---|---|---|---|
| Reaction of 4-carboxylatocyclohexyl radical with O₂ nih.gov | Ion Trap Mass Spectrometry | DFT (B3LYP/6-31+G(d)) | Experimental observation of the stabilized cyclohexylperoxyl radical anion was explained by calculations showing the reaction is highly exothermic (−37 kcal mol⁻¹). |
| Cl-initiated oxidation of cyclohexane | Pulsed-Laser Photolysis with Laser Absorption Detection | Ab initio Calculations (G2(MP2)-like) and Master Equation Modeling | Kinetic simulations based on calculated potential energy surfaces were compared with experimental OH and HO₂ formation data to refine transition state energies, achieving good overall agreement. |
| Low-Temperature Propane Oxidation acs.org | Synchrotron Photoionization Mass Spectrometry | CBS-QB3 Level of Theory and Transition State Theory | A detailed reaction model built from high-level calculations accurately predicted experimental data, confirming the reliability of the theoretical approach for describing propyl peroxy radical kinetics. |
Advancements in Analytical Techniques for Unraveling Peroxy Radical Dynamics
The transient and reactive nature of peroxy radicals like this compound makes their direct detection and speciation a significant analytical challenge. researchgate.net However, recent advancements in analytical instrumentation have provided powerful tools to probe their complex dynamics. rsc.org
Time-Resolved Photoionization Mass Spectrometry (PIMS) coupled with tunable vacuum ultraviolet (VUV) synchrotron radiation is a highly sensitive technique for studying peroxy radical reactions. researchgate.net This method allows for the selective, time-resolved detection of reactants, intermediates, and primary products, making it possible to determine product branching ratios and reaction rates. researchgate.netcaltech.edu PIMS has been successfully used to investigate the kinetics and product yields of various peroxy radical reactions, providing crucial data for atmospheric and combustion models. caltech.edumdpi.com
Cavity Ringdown Spectroscopy (CRDS) is another sensitive absorption technique used for peroxy radical detection. nih.gov It has been employed to observe the near-infrared electronic transitions of alkyl peroxy radicals, providing information about their molecular structure. aip.org In a method known as Peroxy Radical Chemical Amplification (PERCA), peroxy radicals are chemically converted to nitrogen dioxide (NO₂), which is then detected by CRDS. nih.govcopernicus.org This amplification method enhances detection sensitivity, allowing for measurements of ambient peroxy radical concentrations. nih.gov
| Technique | Principle | Information Obtained | Advantages and Limitations |
|---|---|---|---|
| Time-Resolved PIMS researchgate.netcaltech.edu | Laser photolysis generation of radicals, followed by time-resolved mass analysis using tunable VUV photoionization. | Reaction kinetics, product branching ratios, isomer-specific detection. | High sensitivity and selectivity; requires access to a synchrotron light source. |
| PERCA-CRDS nih.govcopernicus.org | Chemical amplification of peroxy radicals to NO₂, which is detected via highly sensitive cavity ringdown absorption spectroscopy. | Total concentration of peroxy radicals (HO₂ + RO₂). | High sensitivity for ambient measurements; indirect detection, potential interferences from ambient ozone. |
| Direct CRDS aip.org | Direct measurement of weak electronic absorption bands of peroxy radicals in the near-IR. | Spectroscopic properties, molecular structure information, concentration. | Direct detection; requires well-characterized absorption cross-sections. |
| CIMS / PTR-MS researchgate.netcopernicus.org | Soft chemical ionization of radical species followed by mass spectrometric detection. | Speciated detection of RO₂ radicals and related intermediates. | Provides molecular composition; challenges exist in absolute calibration for radical species. |
Multiscale Modeling Strategies for Predicting Complex Chemical Systems Involving this compound
Predicting the behavior of a complex chemical system, such as the oxidation of cyclohexane, requires computational strategies that span multiple scales of time and space. researchgate.net Multiscale modeling accomplishes this by combining high-accuracy quantum mechanics (QM) for the reactive core with more efficient classical mechanics (molecular mechanics, MM) for the surrounding environment (QM/MM). nobelprize.org
The foundation of these models lies in accurate QM calculations of the elementary reaction steps. nobelprize.org For the this compound radical, this involves using methods like Density Functional Theory (DFT) or high-level ab initio theories (e.g., G2(MP2)-like, CBS-QB3) to map the potential energy surface for its formation and subsequent reactions, such as isomerization or decomposition. acs.org These calculations provide crucial data on the energies of reactants, products, and transition states.
This quantum-level information is then used to calculate temperature- and pressure-dependent rate constants using theories like Transition State Theory (TST) and master equation analyses. copernicus.org These calculated rates form the building blocks of a detailed chemical kinetic mechanism, which is a comprehensive list of all relevant elementary reactions and their rate laws. acs.org
Finally, this detailed mechanism is incorporated into larger-scale simulations, such as computational fluid dynamics (CFD) or reactor models, to predict macroscopic properties like ignition delay times or product distributions under specific industrial or atmospheric conditions. kit.edupolito.it This hierarchical approach, from electrons and atoms (QM) to reaction rates (kinetics) to system behavior (reactor modeling), is essential for creating predictive models for the complex chemical systems in which the this compound radical plays a role. acs.orgkit.edu
Q & A
Q. What are the recommended synthetic routes for Cyclohexyldioxy derivatives, and how can their purity be validated?
this compound compounds are typically synthesized via nucleophilic substitution or oxidation reactions. For example, reacting cyclohexanol derivatives with dioxane under controlled acidic or basic conditions. Purity validation requires chromatographic techniques (HPLC, GC) coupled with spectroscopic methods (NMR, FTIR). For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular composition .
Q. Which analytical techniques are critical for characterizing this compound structural isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for distinguishing regioisomers, particularly -NMR to identify carbon environments. X-ray crystallography resolves absolute configurations for crystalline derivatives. Differential Scanning Calorimetry (DSC) can differentiate isomers based on melting points and phase transitions .
Q. How should researchers design experiments to assess this compound stability under varying pH conditions?
Use accelerated stability testing by exposing the compound to buffered solutions (pH 1–13) at elevated temperatures (e.g., 40–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. Include control samples and triplicate runs to ensure reproducibility. Statistical tools like ANOVA identify significant degradation pathways .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict this compound reactivity?
Density Functional Theory (DFT) calculations optimize molecular geometries and predict reaction pathways (e.g., activation energies for oxidation). Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate models. Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-31G*) tailored to the system .
Q. What strategies resolve contradictions in spectroscopic data for this compound intermediates?
Cross-reference multiple techniques:
Q. How do steric and electronic effects influence this compound’s catalytic activity in oxidation reactions?
Design a matrix of substituents (electron-donating/-withdrawing groups) on the cyclohexyl ring. Measure catalytic efficiency via turnover frequency (TOF) and correlate with Hammett constants () or Sterimol parameters. Use X-ray photoelectron spectroscopy (XPS) to probe electronic environments of active sites .
Q. What methodologies ensure reproducibility in this compound synthesis across laboratories?
Adopt the CRISP (Crystallization, Replication, Instrument Calibration, Statistical Process Control) protocol:
- Crystallization : Standardize solvent systems and cooling rates.
- Replication : Share raw data (e.g., NMR FID files) via repositories like Zenodo.
- Statistical control : Use control charts to monitor yield variability .
Data Analysis and Presentation
Q. How should researchers present conflicting thermal stability data in this compound studies?
Tabulate decomposition temperatures () under varying conditions (Table 1):
| Condition | (°C) | Uncertainty (±) | Source |
|---|---|---|---|
| Air, 1 atm | 152 | 2.5 | |
| N₂, 1 atm | 168 | 3.0 |
Discuss discrepancies via error propagation analysis and environmental factors (e.g., oxygen exposure) .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in biological assays?
Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrapping to estimate confidence intervals. For multi-variable systems, employ multivariate ANOVA (MANOVA) to assess interactions between concentration and secondary variables (e.g., pH) .
Ethical and Methodological Rigor
Q. How can researchers address ethical concerns when collaborating on this compound-related projects?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Disclose conflicts of interest and data ownership in collaboration agreements. For human cell line studies, obtain ethics approval and document consent protocols per institutional review boards (IRBs) .
Q. What frameworks ensure methodological transparency in this compound research?
Use PICO (Population, Intervention, Comparison, Outcome) for experimental design. Publish raw datasets and computational codes in FAIR (Findable, Accessible, Interoperable, Reusable) repositories. Cite primary literature over reviews to trace data origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
